3-Chloro-4-(3-fluorobenzyloxy)aniline

Pharmaceutical Intermediate Lapatinib Synthesis Impurity Control

This halogenated aromatic amine is the essential building block for lapatinib and dual EGFR/HER2 inhibitors. The 3-chloro-4-(3-fluorobenzyloxy) moiety is non-negotiable—substitution with analog anilines abolishes inhibitory activity. Our material meets regulatory-quality specifications: <0.3% HPLC area for each critical impurity, enabling ICH Q3A compliance without additional purification. Ideal for pharmaceutical R&D, bioanalytical studies (Lapatinib Impurity 18), and multi-targeted kinase inhibitor design targeting EGFR, HER2, and VEGFR pathways. Procure with confidence.

Molecular Formula C13H11ClFNO
Molecular Weight 251.68 g/mol
CAS No. 202197-26-0
Cat. No. B131394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(3-fluorobenzyloxy)aniline
CAS202197-26-0
Synonyms3-Chloro-4-[(3-fluorophenyl)methoxy]benzenamine;  3-Chloro-4-[(3-fluorobenzyl)_x000B_oxy]aniline;  3-Chloro-4-[(3-fluorophenyl)methoxy]aniline;  4-(3-Fluorobenzyloxy)-_x000B_3-chloroaniline;  [3-Chloro-4-(3-fluorobenzyloxy)phenyl]amine; 
Molecular FormulaC13H11ClFNO
Molecular Weight251.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C13H11ClFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2
InChIKeyAYPFEYDGZDPAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS 202197-26-0): A Critical Lapatinib Intermediate and EGFR/HER2 Kinase Inhibitor Scaffold


3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS 202197-26-0) is a halogenated aromatic amine that serves as an essential building block in the synthesis of the dual tyrosine kinase inhibitor lapatinib [1]. This compound features a characteristic 3-chloro-4-(3-fluorobenzyloxy) substitution pattern that is integral to the pharmacophore of lapatinib and related EGFR/HER2 inhibitors [2]. The molecule is also recognized as Lapatinib Impurity 18, and its deuterium-labeled analog (Lapatinib Impurity 18-d4) is employed as an internal standard in bioanalytical studies [3].

Why 3-Chloro-4-(3-fluorobenzyloxy)aniline Cannot Be Interchanged with Superficial Analogs


Attempts to substitute 3-chloro-4-(3-fluorobenzyloxy)aniline with structurally similar aniline derivatives—such as those lacking the 3-fluorobenzyloxy group, the 3-chloro substituent, or bearing alternative halogen patterns—invariably result in compounds with markedly reduced or absent dual EGFR/HER2 inhibitory activity [1]. The 3-chloro-4-(3-fluorobenzyloxy) moiety is a non-negotiable pharmacophoric element that dictates both kinase selectivity and antiproliferative potency [2]. Furthermore, regulatory-quality lapatinib synthesis demands that this intermediate contain less than 0.3% HPLC area of specific des-fluoro, des-chloro, or dealkylated impurities [3], a specification that generic analogs cannot meet without dedicated process optimization. The quantitative evidence below substantiates why this specific compound—not its analogs—must be prioritized for research and industrial procurement.

Quantitative Differentiation Evidence for 3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS 202197-26-0)


Purity-Driven Impurity Control: <0.3% HPLC Area for Critical Process-Related Impurities

A patented composition of 3-chloro-4-(3-fluorobenzyloxy)aniline specifically requires less than 0.3% area by HPLC of any one of the following impurities: 3-chloro-4-(benzyloxy)aniline, 4-(3-fluorobenzyloxy)aniline, 4-benzyloxyaniline, 3-chloro-4-hydroxyaniline, and 4-aminophenol [1]. This specification ensures that the intermediate is of sufficient purity to produce lapatinib of pharmaceutical grade. In contrast, generic vendor offerings often lack this level of impurity characterization, leading to downstream purification challenges and potential batch failures in regulated environments.

Pharmaceutical Intermediate Lapatinib Synthesis Impurity Control

Dual EGFR/ErbB-2 Kinase Inhibition: Nanomolar Potency in Pyrimidine Derivatives

Derivatives incorporating the 3-chloro-4-(3-fluorobenzyloxy)aniline scaffold exhibit potent dual EGFR/ErbB-2 kinase inhibition. Compound 6 (4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine) demonstrates IC50 values of 37 nM against EGFR and 29 nM against ErbB-2 [1]. Similarly, compound 11 shows IC50 values of 61 nM (EGFR) and 42 nM (ErbB-2) [1]. In contrast, derivatives lacking the 3-chloro-4-(3-fluorobenzyloxy)aniline moiety—such as those with alternative aniline substituents—consistently show significantly reduced or undetectable dual inhibition [2].

Kinase Inhibition EGFR HER2 Anticancer

Antiproliferative Activity Against Cancer Cell Lines: Sub-Micromolar IC50 in A431 and SKOV-3

Pyrimidine derivatives containing the 3-chloro-4-(3-fluorobenzyloxy)aniline scaffold demonstrate potent antiproliferative activity. Compound 6 exhibits IC50 values of 3.25 μM against A431 (epidermoid carcinoma) and 0.89 μM against SKOV-3 (ovarian cancer) cell lines [1]. Compound 11 displays IC50 values of 4.24 μM (A431) and 0.71 μM (SKOV-3) [1]. These values represent a significant improvement over earlier lapatinib analogs lacking the optimized 3-chloro-4-(3-fluorobenzyloxy)aniline tail [2].

Antiproliferative Cancer Cell Lines Cytotoxicity A431 SKOV-3

VEGFR Inhibition Profile: Nanomolar IC50 Values Against VEGFR1, VEGFR2, and VEGFR3

A derivative containing the 3-chloro-4-(3-fluorobenzyloxy)aniline fragment exhibits potent inhibition of vascular endothelial growth factor receptors (VEGFRs). BindingDB reports IC50 values of 2.90 nM for VEGFR1, 2.70 nM for VEGFR2, and 0.540 nM for VEGFR3 [1]. This multi-kinase inhibition profile distinguishes it from more selective VEGFR inhibitors and suggests broader anti-angiogenic potential. While direct comparator data for the parent aniline are not available, the low nanomolar potency underscores the value of this scaffold in designing multi-targeted kinase inhibitors.

VEGFR Angiogenesis Kinase Inhibition Cancer

Thermal Stability and Physical Form: Consistent Melting Point of 78-82°C

3-Chloro-4-(3-fluorobenzyloxy)aniline exhibits a well-defined melting point of 78-82°C, as reported by multiple vendors including TCI America (78.0-82.0°C), Chem-Impex (78-82°C), and AKSci (76-80°C) . This narrow melting range indicates high crystalline purity and facilitates identity confirmation by differential scanning calorimetry (DSC). In contrast, structurally related anilines—such as 3-chloro-4-hydroxyaniline and 4-(3-fluorobenzyloxy)aniline—exhibit different melting behaviors, and their presence as impurities can depress or broaden the melting endotherm [1].

Physical Properties Melting Point Quality Control Characterization

Harmonized Safety Classification: Acute Toxicity and Mutagenicity Warnings

3-Chloro-4-(3-fluorobenzyloxy)aniline carries harmonized CLP classifications: Acute Toxicity Category 4 (H302: Harmful if swallowed), Germ Cell Mutagenicity Category 2 (H341: Suspected of causing genetic defects), and Specific Target Organ Toxicity – Repeated Exposure Category 2 (H373: May cause damage to organs through prolonged or repeated exposure) [1]. Additionally, it is classified as Aquatic Acute 1 and Aquatic Chronic 1 (H410: Very toxic to aquatic life with long lasting effects) [2]. In contrast, unsubstituted aniline is classified as Acute Tox. 3 (H301: Toxic if swallowed) and Carc. 2 (H351), while 4-fluoroaniline lacks the mutagenicity classification [3].

Safety Toxicology Regulatory Compliance CLP

Validated Application Scenarios for 3-Chloro-4-(3-fluorobenzyloxy)aniline Based on Quantitative Evidence


cGMP-Compliant Lapatinib Manufacturing: Impurity Control Below 0.3% HPLC Area

In regulated pharmaceutical manufacturing, 3-chloro-4-(3-fluorobenzyloxy)aniline must meet the strict purity specification of <0.3% area by HPLC for each of five critical impurities [1]. Procuring material that meets this specification eliminates the need for additional purification steps, reduces batch failure risk, and ensures compliance with ICH Q3A guidelines for drug substance impurities. This application is directly supported by the impurity control evidence presented in Evidence Item 1.

Development of Next-Generation Dual EGFR/HER2 Inhibitors via Scaffold Optimization

The 3-chloro-4-(3-fluorobenzyloxy)aniline scaffold is the cornerstone for designing novel dual EGFR/ErbB-2 inhibitors. As demonstrated in Evidence Items 2 and 3, pyrimidine derivatives built on this scaffold achieve low nanomolar kinase inhibition and sub-micromolar antiproliferative activity against A431 and SKOV-3 cancer cells [2][3]. Researchers developing lapatinib analogs or exploring new chemical entities targeting EGFR-driven cancers should prioritize this intermediate over generic anilines to maintain the essential pharmacophoric elements required for potent dual inhibition.

Multi-Targeted Kinase Inhibitor Discovery Leveraging VEGFR Activity

The scaffold's potent inhibition of VEGFR1, VEGFR2, and VEGFR3 (IC50 = 2.90 nM, 2.70 nM, and 0.540 nM, respectively) [4] positions 3-chloro-4-(3-fluorobenzyloxy)aniline as a valuable building block for developing multi-targeted kinase inhibitors that simultaneously target EGFR, HER2, and VEGFR pathways. This application is particularly relevant for designing agents with combined anti-proliferative and anti-angiogenic activity, a strategy that may overcome resistance mechanisms observed with single-target inhibitors.

Analytical Method Development and Impurity Profiling Using Authentic Reference Standard

The well-defined melting point (78-82°C) and availability as a characterized impurity standard (Lapatinib Impurity 18) make 3-chloro-4-(3-fluorobenzyloxy)aniline an ideal reference material for developing HPLC and DSC methods to monitor lapatinib synthesis and finished product quality. Its distinct hazard profile [5] also necessitates its inclusion in genotoxic impurity risk assessments, a critical component of regulatory submissions for lapatinib drug products.

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